molecular formula C23H19N3O2 B2934514 (Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 1241694-52-9

(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide

Cat. No. B2934514
CAS RN: 1241694-52-9
M. Wt: 369.424
InChI Key: TVZPWDGZHKJRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. The compound belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in preclinical studies.

Scientific Research Applications

Herbicidal Activity

The synthesis of 2-cyano-3-substituted-pyridinemethylaminoacrylates, including derivatives similar to the specified compound, has been studied for their herbicidal activities. These compounds were evaluated as inhibitors of photosystem II (PSII) electron transport, a crucial process in plant photosynthesis. Certain compounds demonstrated significant herbicidal activity, underlining the potential for developing new herbicides that are safe for crops like corn. The structure-activity relationship revealed that a suitable substituent at the pyridine ring's 2-position and a well-fitting group at the acrylate's 3-position were essential for high herbicidal activity, suggesting that the modification of these positions could enhance the efficacy of these compounds as herbicides (Wang et al., 2003).

Advanced Materials

Research into aromatic polyamides containing the phthalazinone moiety and crosslinkable terminal cyano groups has unveiled their potential as processable and heat-resistant materials. These compounds, through thermal crosslinking catalyzed by zinc chloride, form s-triazine rings, enhancing their thermal stability and making them excellent candidates for high-performance polymeric materials. This development signifies the utility of such cyano-terminated poly(phthalazinone ether amide) derivatives in creating materials that can withstand high temperatures while maintaining structural integrity (Yu et al., 2009).

properties

IUPAC Name

(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-17-6-4-9-21(12-17)26-23(27)20(14-24)13-19-8-2-3-10-22(19)28-16-18-7-5-11-25-15-18/h2-13,15H,16H2,1H3,(H,26,27)/b20-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZPWDGZHKJRDR-MOSHPQCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CN=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC3=CN=CC=C3)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide

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